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Compound of Interest |

Compound Name: 3-Propylglutaric acid
CAS No.: 4165-98-4
Cat. No.: B1583904
- 7

CAS: 4165-98-4 | Formula: C

H
O

| MW: 174.19 g/mol

Executive Summary & Pharmaceutical Relevance

3-Propylglutaric acid (3-PGA) is a dicarboxylic acid featuring a propyl chain at the

-position. Its primary utility in drug development lies in its role as a precursor for 3-propyl-GABA
and related gabapentinoids. By subjecting 3-PGA to mono-amidation and Hofmann
rearrangement, researchers can access 3-substituted

-aminobutyric acid analogs, a class of compounds known to bind to the
subunit of voltage-gated calcium channels.

This guide details the spectroscopic signature of 3-PGA to facilitate its identification and purity
assessment during synthetic workflows.

Synthetic Context & Isolation
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To understand the impurity profile in spectroscopic data, one must understand the synthesis. 3-
PGA is typically synthesized via a Knoevenegel Condensation followed by hydrolysis and
decarboxylation.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the standard synthetic route, highlighting critical intermediates
that may appear as trace impurities (e.g., decarboxylated byproducts or unhydrolyzed esters).
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Figure 1: Synthetic pathway to 3-Propylglutaric acid involving double decarboxylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of 3-PGA simplifies its NMR spectra. The molecule possesses a

plane of symmetry passing through the C3 carbon and the propyl chain, rendering the two
acetic acid arms (C2 and C4) chemically equivalent.

H NMR Data (400 MHz, DMSO- )

Solvent Choice: DMSO-

is preferred over CDCI

due to the polarity of the dicarboxylic acid groups, ensuring sharp peaks for the carboxyl
protons and preventing aggregation broadening.
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Coupling (
Multiplicity Integral Notes
)

Assignment (ppm)

Exchangeabl

e; disappears
COOH 12.0-12.2 brs 2H - with D

O shake.

Diastereotopi
¢ protons
averaging
due to free
C2-H, C4-H 2.20-2.35 m (dd) 4H H _
z rotation; often
appear as a
higher-order

multiplet.

Methine
proton;
splitting

C3-H 2.05-2.15 m 1H -
dominated by
C2/4 and

propyl C1'.

Methylene
Propyl C1' 1.25-1.35 m 2H - adjacent to

chiral center.

Central
Propyl C2' 1.20-1.30 m 2H - methylene of
propyl chain.

Terminal

Propyl C3' 0.85-0.90 t 3H
by Hz methyl group.

Interpretation Logic:

e Symmetry: The integration of the C2/C4 region (4H) confirms the equivalence of the

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

-methylene groups.

o Impurity Flag: A triplet at ~4.1 ppm indicates residual ethyl ester (incomplete hydrolysis).

C NMR Data (100 MHz, DMSO- )

Due to symmetry, only 6 unique carbon signals are observed despite the molecule containing 8
carbons.

Carbon Position (ppm) Type Notes
C=0 (C1, CbH) 1745 Cq Carboxyl carbonyls.
CH -methylenes; typically
C2,C4 38.2 deshielded by
carbonyls.
c3 321 CH Methine branching
' point.
Methylene adjacent to
Propyl C1' 34.5 CH g . .J
branching point.
. CH . :
Propyl C2 19.8 Middle of propyl chain.
L} CH H
Propyl C3 14.2 Terminal methyl.

Mass Spectrometry (MS)

Method: ESI (Negative Mode) or GC-MS (after derivatization). Direct EI-MS of dicarboxylic
acids often leads to thermal dehydration in the source, forming cyclic anhydrides.

Fragmentation Pattern (El, 70 eV)
e Molecular lon (

): m/z 174 (Weak/Absent).

o Base Peak: m/z 156 (
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)

o Mechanism:[1][2] Thermal loss of H

O to form 3-propylglutaric anhydride. This is the diagnostic peak in GC-MS if
underivatized.

e Fragment: m/z 114 (
)

o Mechanism:[1][2] Loss of Acetic Acid (McLafferty-like rearrangement) or sequential loss of
CO

+H
O.
e Fragment: m/z 129 (
).
o Mechanism:[1][2] Loss of
COOH radical.

Mass Spec Workflow (DOT Visualization)

The following diagram illustrates the ionization and fragmentation logic, critical for confirming
identity.
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Figure 2: Primary fragmentation pathways observed in Electron Impact (El) mass spectrometry.

Infrared (IR) Spectroscopy

IR is a rapid validation tool for the carboxylic acid functionality.

Wavenumber (cm
Vibration Mode Intensity Description

)

Characteristic
2800 - 3300 O-H Stretch Broad, Strong "carboxylic acid
dimer" broadness.

Carbonyl stretch.

Lower frequency than
1700 - 1715 C=0]3] Stretch Strong, Sharp

esters due to H-

bonding.

C-0O single bond
1200 - 1300 C-O Stretch Medium stretch coupled with
O-H bending.

Out-of-plane bending

(dimer).

930 - 950 O-H Bend Medium

Experimental Protocols
Protocol A: NMR Sample Preparation

Use this protocol to ensure reproducible shifts consistent with the data above.
e Drying: Dry the 3-PGA sample in a vacuum desiccator over P

O
for 4 hours to remove lattice water (which shifts the COOH peak).

e Solvent: Use DMSO-
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(99.8% D) containing 0.03% TMS as an internal standard. Note: CDCI
can be used, but solubility may be limited, and COOH protons may broaden significantly.

Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.
Acquisition:

o Pulse angle: 30°.

o Relaxation delay (D1):

2.0 seconds (essential for accurate integration of carboxylates).

o Scans: 16 (1H), 256-512 (13C).

Protocol B: GC-MS Derivatization (Methylation)

Direct injection of dicarboxylic acids damages GC columns. Methylation is required.

Reagent: Mix 10 mg 3-PGA with 0.5 mL BF

-Methanol (14%).

Reaction: Heat at 60°C for 15 minutes in a sealed vial.
Extraction: Add 1 mL Hexane and 1 mL saturated NaCl. Vortex and centrifuge.
Analysis: Inject 1

L of the upper Hexane layer (containing Dimethyl 3-propylglutarate).

o Expected Shift: Molecular ion will shift to m/z 202 (
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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